4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine
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Overview
Description
4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine is a chemical compound that features a morpholine ring substituted with a phenyl-tetrazole moiety via a sulfanyl-ethyl linkage
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
Tetrazoles, in general, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It is suggested that tetrazole derivatives obey all five rules with good bioavailability and there might be no possibility of causing harmful toxicants . This suggests that the compound might have favorable pharmacokinetic properties.
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities . This suggests that the compound might have similar effects.
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound might be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst.
Formation of the Sulfanyl-Ethyl Linkage: The phenyl-tetrazole is then reacted with an appropriate ethyl halide to introduce the sulfanyl-ethyl group.
Formation of the Morpholine Ring: Finally, the sulfanyl-ethyl intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}piperidine
- 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}pyrrolidine
Uniqueness
4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-2-4-12(5-3-1)18-13(14-15-16-18)20-11-8-17-6-9-19-10-7-17/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJTQQUDNFTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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